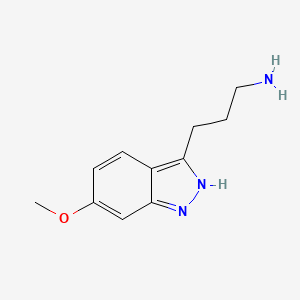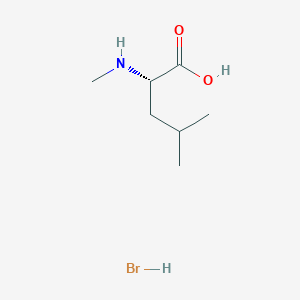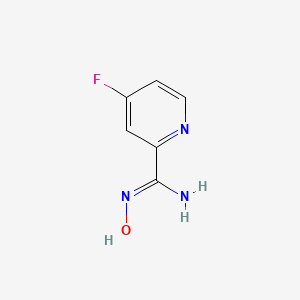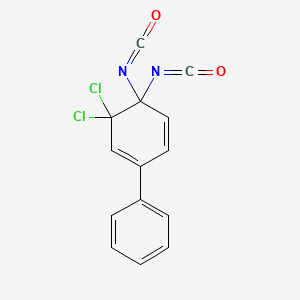
3,3-Dichlorodiphenyl 4,4-diisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-DICHLORODIPHENYL4,4-DIISOCYANATE is a chemical compound with the molecular formula C14H6Cl2N2O2 and a molecular weight of 305.12 g/mol . It is known for its use in various industrial and research applications, particularly in the synthesis of polymers and pharmaceuticals. The compound is characterized by its white to light yellow powder or crystal form and has a melting point of 168°C.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-DICHLORODIPHENYL4,4-DIISOCYANATE is typically synthesized from 3,3’-dichlorobenzidine and triphosgene. The reaction involves the following steps:
Dissolution: 3,3’-dichlorobenzidine is dissolved in an appropriate solvent, such as toluene.
Addition of Triphosgene: Triphosgene is added to the solution under controlled temperature conditions.
Reaction: The mixture is stirred and heated to facilitate the reaction, leading to the formation of 3,3-DICHLORODIPHENYL4,4-DIISOCYANATE.
Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 3,3-DICHLORODIPHENYL4,4-DIISOCYANATE follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 3,3’-dichlorobenzidine and triphosgene are handled in industrial reactors.
Controlled Reaction Conditions: The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity.
Automated Purification: Advanced purification techniques, such as continuous crystallization and filtration, are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,3-DICHLORODIPHENYL4,4-DIISOCYANATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate groups react with nucleophiles such as amines and alcohols.
Polymerization: It is commonly used in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common reagents that react with the isocyanate groups.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reactions.
Major Products
Aplicaciones Científicas De Investigación
3,3-DICHLORODIPHENYL4,4-DIISOCYANATE has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3,3-DICHLORODIPHENYL4,4-DIISOCYANATE involves its reactivity with nucleophiles. The isocyanate groups (-N=C=O) react with nucleophilic groups such as -NH2 and -OH to form urea and urethane linkages. This reactivity is exploited in the synthesis of polyurethanes and other polymeric materials. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the creation of complex polymeric structures.
Comparación Con Compuestos Similares
Similar Compounds
Toluene Diisocyanate (TDI): TDI is another widely used diisocyanate in the production of polyurethanes.
Methylenediphenyl Diisocyanate (MDI): MDI is commonly used in the production of rigid polyurethane foams.
Uniqueness
3,3-DICHLORODIPHENYL4,4-DIISOCYANATE is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its dichlorodiphenyl backbone provides enhanced stability and reactivity, making it suitable for specialized applications in high-performance materials and targeted drug delivery systems.
Propiedades
Fórmula molecular |
C14H8Cl2N2O2 |
|---|---|
Peso molecular |
307.1 g/mol |
Nombre IUPAC |
6,6-dichloro-5,5-diisocyanato-2-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-13(16)8-12(11-4-2-1-3-5-11)6-7-14(13,17-9-19)18-10-20/h1-8H |
Clave InChI |
HBSSXTSIBISFHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(C(C=C2)(N=C=O)N=C=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


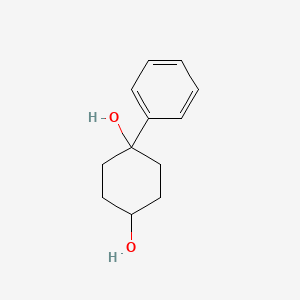
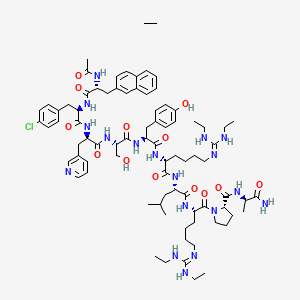

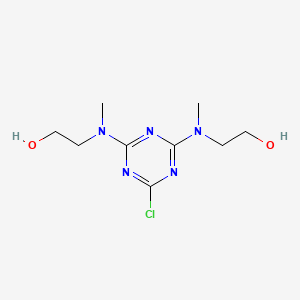

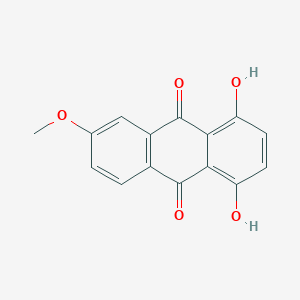
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)

![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
